molecular formula C18H18N2O3 B4988033 3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

Cat. No. B4988033
M. Wt: 310.3 g/mol
InChI Key: XGVWSOBUUUYOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, commonly known as DMBI, is a synthetic compound that has been studied for its potential applications in scientific research. DMBI has been found to exhibit a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.

Mechanism of Action

The mechanism of action of DMBI is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs). DMBI has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects on cancer cells, DMBI has been found to exhibit a variety of other biochemical and physiological effects. Studies have shown that DMBI can inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). DMBI has also been found to have antioxidant properties, and to inhibit the production of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

One advantage of DMBI for lab experiments is its relatively low toxicity compared to other cytotoxic compounds. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, DMBI is also relatively unstable and can degrade over time, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research on DMBI. One area of interest is the development of more stable and potent analogs of DMBI for use in cancer research. Another area of interest is the study of DMBI's effects on other diseases and conditions, such as inflammation and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of DMBI and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

DMBI can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with aniline in the presence of an acid catalyst, followed by condensation with indole-2,3-dione. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with aniline in the presence of a base catalyst, followed by condensation with indole-2,3-dione. Both methods yield DMBI in moderate to good yields.

Scientific Research Applications

DMBI has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMBI has cytotoxic effects on a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMBI has also been found to inhibit the growth of cancer cells in vivo in animal models.

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyliminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-8-7-12(9-17(16)23-2)10-19-11-14-13-5-3-4-6-15(13)20-18(14)21/h3-9,11,20-21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVWSOBUUUYOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=CC2=C(NC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-{[(3,4-dimethoxybenzyl)amino]methylidene}-1,3-dihydro-2H-indol-2-one

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